5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-1-phenylpyrazole with a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 4-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-Methoxy-1-phenylpyrazole-4-carboxylic acid.
Reduction: 5-Methoxy-1-phenylpyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a building block for various industrial chemicals
Mechanism of Action
The mechanism of action of 5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a chloro and methyl group instead of a methoxy group.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents.
Uniqueness
5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties compared to similar compounds.
Properties
IUPAC Name |
5-methoxy-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-9(8-14)7-12-13(11)10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUHTNVWQODDNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NN1C2=CC=CC=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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